![molecular formula C7H3F4NO3 B1402182 2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene CAS No. 1417568-83-2](/img/structure/B1402182.png)
2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene
Overview
Description
2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene is an organic compound characterized by the presence of difluoromethoxy, difluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene typically involves the introduction of difluoromethoxy and difluoro groups onto a benzene ring, followed by nitration. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions . The nitration step can be performed using conventional nitration reagents such as nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. . The nitration process is carefully controlled to prevent over-nitration and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy and difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Coupling Reactions: The benzene ring can undergo coupling reactions with other aromatic compounds to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products Formed
Reduction: Formation of 2-(Difluoromethoxy)-1,3-difluoro-5-amino-benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds with extended aromatic systems.
Scientific Research Applications
Organic Synthesis
2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives that can be tailored for specific applications.
Research indicates that this compound and its derivatives exhibit notable biological activities:
- Antimicrobial Properties: Studies have shown that structurally related compounds possess significant antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL against pathogens like Enterococcus faecalis and Klebsiella pneumoniae.
- Antifungal Activity: Derivatives have demonstrated potent antifungal properties, achieving MIC values as low as 0.31 µg/mL against Candida albicans. In vivo studies indicated a survival rate of 100% in mouse models when administered at effective doses.
Medicinal Chemistry
The compound is being investigated for its potential as a precursor in drug development. Its ability to interact with specific molecular targets makes it a candidate for targeting various diseases, including cancer. Research into its mechanism of action suggests that the nitro group can be reduced to form reactive intermediates that affect cellular functions.
Case Study 1: Antimicrobial Research
A study evaluated the antibacterial efficacy of several fluorinated compounds, including derivatives of this compound. Results indicated comparable activity to standard antibiotics like ceftriaxone, suggesting potential therapeutic applications in treating resistant bacterial infections.
Case Study 2: Antifungal Efficacy
In another investigation focusing on antifungal activity, analogs of the compound were tested against C. albicans. The results showed that certain derivatives not only inhibited fungal growth effectively but also demonstrated a high survival rate in infected animal models.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy and difluoro groups can form hydrogen bonds and interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)-1,3-difluoro-benzene: Lacks the nitro group, resulting in different reactivity and biological activity.
2-(Difluoromethoxy)-1,3-difluoro-4-nitro-benzene: Positional isomer with the nitro group in a different position, affecting its chemical properties and interactions.
2-(Difluoromethoxy)-1,3-difluoro-5-amino-benzene: Reduction product of the nitro compound with different chemical and biological properties.
Uniqueness
2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene is unique due to the combination of difluoromethoxy, difluoro, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Biological Activity
2-(Difluoromethoxy)-1,3-difluoro-5-nitro-benzene is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in drug development, supported by research findings and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C7H4F4N2O2
- Molecular Weight : 210.11 g/mol
The presence of difluoromethoxy and nitro groups significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Redox Reactions : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
- Hydrogen Bonding : The difluoromethoxy group can form hydrogen bonds with proteins, enhancing binding affinity to biological targets .
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cell proliferation and apoptosis .
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of human prostate cancer cells (DU145) and hepatocellular carcinoma cells (Hep-G2) with IC50 values in the low micromolar range .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against certain bacterial strains. Its fluorinated structure enhances lipophilicity, which may contribute to increased membrane permeability.
- Enzyme Inhibition : Studies have explored its role as a potential inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. The introduction of fluorine atoms has been shown to enhance the potency of similar compounds against HDACs .
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various fluorinated compounds, this compound was tested against multiple human cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly in hepatocellular carcinoma cells, where it achieved an IC50 value of approximately 2 μM.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with HDACs. Through structure-activity relationship studies, it was found that modifications in the fluorinated groups enhanced binding affinity and inhibitory activity against HDAC6 specifically, indicating a potential pathway for therapeutic application in cancer treatment .
Data Summary Table
Properties
IUPAC Name |
2-(difluoromethoxy)-1,3-difluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHNCEIZLBRXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228543 | |
Record name | Benzene, 2-(difluoromethoxy)-1,3-difluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417568-83-2 | |
Record name | Benzene, 2-(difluoromethoxy)-1,3-difluoro-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417568-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-(difluoromethoxy)-1,3-difluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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